molecular formula C7H8BClO3 B151775 5-Chloro-2-methoxyphenylboronic acid CAS No. 89694-48-4

5-Chloro-2-methoxyphenylboronic acid

Cat. No. B151775
CAS RN: 89694-48-4
M. Wt: 186.4 g/mol
InChI Key: FMBVAOHFMSQDGT-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 5-Chloro-2-methoxyphenylboronic acid, they do provide insights into related compounds and methodologies that could be applicable. For instance, the synthesis of 2-methoxy-5-pyrimidylboronic acid is achieved through lithium-halogen exchange reactions followed by reaction with triisopropylborate . This method could potentially be adapted for the synthesis of 5-Chloro-2-methoxyphenylboronic acid by starting with an appropriate halogenated precursor.

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of these compounds can be further analyzed through X-ray crystallography, as demonstrated for compound 2.0.5H2O in the provided papers . Although the specific structure of 5-Chloro-2-methoxyphenylboronic acid is not discussed, it can be inferred that it would exhibit similar structural characteristics to other arylboronic acids.

Chemical Reactions Analysis

The papers suggest that boronic acids are versatile reagents in Suzuki cross-coupling reactions, which are used to create carbon-carbon bonds between various organic moieties . The boronic acid acts as a nucleophile, coupling with an electrophilic halide in the presence of a palladium catalyst and a base. Although the specific reactions of 5-Chloro-2-methoxyphenylboronic acid are not detailed, its behavior in such reactions would likely be comparable to that of other boronic acids.

Physical and Chemical Properties Analysis

Boronic acids are generally stable under dry conditions but can form boronic esters in the presence of diols or can undergo hydrolysis to form boric acid in the presence of water. The physical properties such as melting point, boiling point, and solubility are influenced by the substituents on the phenyl ring. The presence of a methoxy group and a chlorine atom on the phenyl ring of 5-Chloro-2-methoxyphenylboronic acid would affect its polarity and hydrogen bonding capability, potentially impacting its solubility and reactivity.

Scientific Research Applications

Fluorescence Quenching Studies

5-Chloro-2-methoxyphenylboronic acid (5CMPBA) has been studied for its fluorescence quenching properties. Geethanjali et al. (2015) explored the quenching mechanism of 5CMPBA using steady state fluorescence measurements, providing insights into the static quenching mechanism and its potential applications in fluorescence-based sensors and analytical techniques [Geethanjali, Nagaraja, & Melavanki, 2015].

Synthesis of Novel Derivatives

5CMPBA is used in the synthesis of various derivatives with potential pharmacological applications. A study by Ikram et al. (2015) discusses the use of arylboronic acids, including 5CMPBA, in the synthesis of thiophene derivatives, highlighting the role of different substituents on these acids in determining the properties of the synthesized compounds [Ikram et al., 2015].

Applications in Supramolecular Assemblies

Research by Pedireddi and Seethalekshmi (2004) demonstrates the use of phenylboronic and 4-methoxyphenylboronic acids, closely related to 5CMPBA, in the design and synthesis of supramolecular assemblies. This highlights its potential use in the development of novel materials and nanotechnology [Pedireddi & Seethalekshmi, 2004].

Biofilm Inhibition and Anti-thrombolytic Activities

The compound 5CMPBA is involved in the synthesis of molecules with significant biofilm inhibition and anti-thrombolytic activities. This was evidenced in the study by Hocková et al. (2003), where derivatives of pyrimidines, including those utilizing boronic acids like 5CMPBA, showed notable antiretroviral activity [Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003].

Attachment and Detachment in Ruthenium-Catalyzed Silylation

A study by Ihara and Suginome (2009) utilized o-C-H silylation of arylboronic acids, including compounds similar to 5CMPBA, to demonstrate their potential in selective silylation reactions. This research is significant for its implications in synthetic chemistry and material science [Ihara & Suginome, 2009].

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBVAOHFMSQDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370921
Record name 5-Chloro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxyphenylboronic acid

CAS RN

89694-48-4
Record name 5-Chloro-2-methoxyphenylboronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=89694-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-(5-chloro-2-methoxyphenyl)
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Synthesis routes and methods I

Procedure details

A stirred solution of 5.8 grams (0.026 mole) of 3-bromo-4-methoxychlorobenzene in 150 mL of tetrahydrofuran was cooled to -80° C., and 11.5 mL of n-butyllithium in hexanes (2.5 Molar-0.029 mole) was added dropwise during a 15 minute period, while maintaining the reaction mixture temperature at about -70° C. The initial reaction was very exothermic, which required cooling the reaction mixture to about -100° C. Upon completion of the addition, the reaction mixture was stirred at -80° C. for 15 minutes. After this time, 17.5 mL (0.076 mole) triisopropyl borate was added during a 1 minute period. The reaction mixture was then allowed to warm slowly to ambient temperature during a 3 hour period, where it was stirred for an additional 1 hour. After this time, the reaction mixture was concentrated under reduced pressure to a volume of about 50 mL. The concentrate was then poured into 500 mL of ice-water. The mixture was then made acidic with about 26 mL of aqueous 2N hydrochloric acid. The mixture was then filtered to collect a solid, which was dried, yielding 3.9 grams of 5-chloro-2-methoxyphenylboronic acid. The NMR spectrum was consistent with the proposed structure.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
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11.5 mL
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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17.5 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-4-chloroanisole (5.0 g, 22.6 mmol) in dry THF (60 ml) under nitrogen was cooled to −70° C. and n-butyl lithium (12.4 ml of a 2.0 M solution in hexanes, 24.8 mmol) was added. After 10 min. at −70° C. trlbutyl borate (8.5 ml, 31.4 mmol) was added and the temperature was allowed to rise to room temperature overnight. Aqueous hydrochloric acid (40 ml, 2 M) was added and the product was extracted with 2×60 ml ether. The ethereal phase was extracted with aqueous sodium hydroxide (2×40 ml, 1 M). Acidification with concentrated HCl during ice-cooling gave a precipitate that was dissolved in ether. Drying over magnesium sulfate and evaporation of the solvent gave the title compound. Yield 1.93 g, 46%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
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0 (± 1) mol
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reactant
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[Compound]
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solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.5 mL
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reactant
Reaction Step Three
Quantity
40 mL
Type
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Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

This compound was prepared in a manner similar to that of 5-fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 2-bromo-4-chloroanisole (2.00 g, 9.0 mmol, 1.0 equivuiv), n-BuLi (2.5 M in hexanes; 3.62 mL, 9.0 mmol, 1.0 equivuiv), and trimethylborate (3.0 mL, 26 mmol, 2.9 equivuiv) to afford 1.30 g (77%) of crude 5-chloro-2-methoxyphenylboronic acid as a white semi-solid. This compound was used in the next reaction with no further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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3.62 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-bromo-4-chloroanisole (5.0 g, 22.6 mmol) in dry THF (60 ml) under nitrogen was cooled to −70° C. and n-butyl lithium (12.4 ml of a 2.0 M solution in hexanes, 24.8 mmol) was added. After 10 min. at −70° C. tributyl borate (8.5 ml, 31.4 mmol) was added and the temperature was allowed to rise to room temperature overnight. Aqueous hydrochloric acid (40 ml, 2 M) was added and the product was extracted with 2×60 ml ether. The ethereal phase was extracted with aqueous sodium hydroxide (2×40 ml, 1 M). Acidification with concentrated HCl during ice-cooling gave a precipitate that was dissolved in ether. Drying over magnesium sulfate and evaporation of the solvent gave the title compound. Yield 1.93 g, 46%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-methoxyphenylboronic acid
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Citations

For This Compound
25
Citations
RH Szumigala, PN Devine, DR Gauthier… - The Journal of …, 2004 - ACS Publications
… d Major product formed: 5-chloro-2-methoxyphenylboronic acid (84%). e Major product formed: 5-chloro-2-methoxyphenylboronic acid (67%). …
Number of citations: 76 pubs.acs.org
HS Geethanjali, D Nagaraja, RM Melavanki - Journal of Molecular Liquids, 2015 - Elsevier
… The fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) has been studied at room temperature by …
Number of citations: 48 www.sciencedirect.com
HS Geethanjali, RM Melavanki, D Nagaraja… - Journal of Molecular …, 2017 - Elsevier
… Here we have investigated the binding ability of two boronic acid derivatives namely, 5-chloro-2-methoxyphenylboronic acid [5CMPBA] and 2-methoxypyridin-3-yl-3-boronic acid […
Number of citations: 18 www.sciencedirect.com
HS Geethanjali, D Nagaraja, RM Melavanki… - Journal of …, 2015 - Elsevier
The fluorescence quenching study of two boronic acid derivatives 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohols …
Number of citations: 66 www.sciencedirect.com
JP Edwards, SJ West, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
Several 5-(4-chlorophenyl)-1,2-dihydro-5H-chromeno[3,4-f]quinolines were prepared to determine the effects of substitution at C(8) and C(9) on the progestational activity of this …
Number of citations: 151 pubs.acs.org
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 160 onlinelibrary.wiley.com
TN Glasnov, W Stadlbauer… - The Journal of Organic …, 2005 - ACS Publications
… Employing commercially available 5-chloro-2-methoxyphenylboronic acid (1.2 equiv) together with the optimized protocol elaborated for the model series (see above), we were pleased …
Number of citations: 147 pubs.acs.org
Z Hassan, S Reimann, K Wittler… - Advanced Synthesis …, 2012 - Wiley Online Library
… 2,7-Bis(butoxycarbonyl)-3-(5-chloro-2-methoxyphenyl)-6-chlorobenzo[1,2-b;5,6-b′]dithiophene (5b): Starting with 3 (200 mg, 0.43 mmol), 5-chloro-2-methoxyphenylboronic acid 4b (…
Number of citations: 9 onlinelibrary.wiley.com
Z Hassan, M Hussain, A Villinger, P Langer - Tetrahedron, 2012 - Elsevier
… Starting with 13 (70 mg, 0.20 mmol, 1.0 equiv), 5-chloro-2-methoxyphenylboronic acid (37 mg, 0.20 mmol), Pd(PPh 3 ) 4 (12 mg, 5 mol %), K 3 PO 4 (64 mg, 0.30 mmol) and 1,4-dioxane …
Number of citations: 32 www.sciencedirect.com
Z Hassan, A Al-Harrasi, T Rizvi, J Hussain… - Synthesis, 2017 - thieme-connect.com
Selective synthesis of isomerically pure, angular-shaped benzo[1,2-b:6,5-b′]dithiophenes and various aryl-substituted analogues via the regioselective Suzuki–Miyaura cross-coupling …
Number of citations: 8 www.thieme-connect.com

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